molecular formula C13H11F4N3O B7634206 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide

2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide

Cat. No. B7634206
M. Wt: 301.24 g/mol
InChI Key: XHKPGQPSXHSYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a critical role in gene expression regulation.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide involves the inhibition of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide. 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide by 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes. This, in turn, leads to cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been shown to have significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Moreover, it has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. The compound has also been shown to inhibit the growth and metastasis of various types of cancer, including breast, lung, prostate, and colon cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide in lab experiments is its potent inhibitory activity against 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide. This makes the compound a valuable tool for studying the role of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide in gene expression regulation and disease development. However, one of the limitations of using the compound in lab experiments is its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity studies are required before using the compound in in vivo studies.

Future Directions

There are several future directions for the research on 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide. One direction is to investigate the therapeutic potential of the compound in various types of cancer, including those that are resistant to conventional therapies. Another direction is to explore the anti-inflammatory and neuroprotective effects of the compound in preclinical models of inflammatory and neurodegenerative diseases. Moreover, studies are needed to elucidate the molecular mechanisms underlying the effects of the compound on 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide and gene expression regulation. Furthermore, the development of more potent and selective HDAC inhibitors based on the structure of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide is an important future direction for the field.

Synthesis Methods

The synthesis of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been reported in the literature. The synthesis involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoic acid with N-methyl-2-methylpyrazole-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide as a white solid with a high yield.

Scientific Research Applications

2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide have been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Inhibition of 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide by 2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Moreover, the compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.

properties

IUPAC Name

2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3O/c1-19(11-5-6-18-20(11)2)12(21)9-7-8(13(15,16)17)3-4-10(9)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKPGQPSXHSYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)N(C)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-methyl-N-(2-methylpyrazol-3-yl)-5-(trifluoromethyl)benzamide

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